8-[(1E)-3-Hydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one
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Overview
Description
Preparation Methods
Murraol can be isolated from natural sources, primarily from the leaves of Murraya exotica. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is obtained as colorless prisms with a melting point of 105-107°C .
Chemical Reactions Analysis
Murraol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Murraol has shown significant potential in scientific research due to its diverse biological activities. It exhibits antimicrobial properties against various bacterial strains, including Klebsiella pneumoniae and Bacillus subtilis . Additionally, Murraol has demonstrated proliferative activities on osteoblast-like UMR106 cell lines, making it a promising candidate for bone-related research . Its anti-inflammatory properties have also been explored, with studies indicating its potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of Murraol involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the generation of superoxide anion by human neutrophils, which plays a crucial role in the pathogenesis of inflammatory diseases . Additionally, Murraol inhibits the release of elastase, a protease involved in tissue damage during inflammation .
Comparison with Similar Compounds
Murraol is structurally similar to other coumarin compounds, such as 3’-O-methylmurraol, rel-(1’S,2’S)-1’-O-methylphlojodicarpin, and (1’S,2’S)-1’-O-methylvaginol . These compounds share a common coumarin nucleus but differ in their substituents, which contribute to their unique biological activities. Murraol’s distinct structure and biological properties make it a valuable compound for further research and development.
Biological Activity
8-[(1E)-3-Hydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one, commonly referred to as Murraol, is a compound derived from natural sources, particularly from the leaves of Murraya exotica. This compound belongs to the class of flavonoids, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with Murraol, supported by data tables and research findings.
Chemical Structure
The IUPAC name for Murraol is 8-(3-hydroxy-3-methylbut-1-enyl)-7-methoxychromen-2-one. Its molecular formula is C15H16O4, and it features a chromone backbone with specific functional groups that contribute to its biological activity.
Antioxidant Activity
Murraol exhibits significant antioxidant properties, which are crucial in protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively. The antioxidant capacity can be measured using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH | 25.4 |
ABTS | 18.7 |
Anti-inflammatory Effects
Murraol has demonstrated anti-inflammatory effects in several in vitro studies. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
Anticancer Properties
Research indicates that Murraol possesses anticancer potential by inducing apoptosis in various cancer cell lines. It has been shown to inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
Cancer Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 20.5 |
HT-29 | 15.3 |
The mechanisms underlying the biological activities of Murraol include:
- Inhibition of NF-kB Pathway : Murraol inhibits the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression.
- Modulation of Apoptotic Pathways : It activates caspases and promotes mitochondrial dysfunction leading to apoptosis in cancer cells.
- Free Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize free radicals.
Case Studies
Recent studies have highlighted the efficacy of Murraol in various preclinical models:
- Study on Inflammatory Bowel Disease : In a rat model of colitis, administration of Murraol significantly reduced inflammatory markers and improved histological scores.
- Breast Cancer Model : In xenograft models of breast cancer, treatment with Murraol resulted in a marked reduction in tumor size compared to controls.
Properties
IUPAC Name |
8-(3-hydroxy-3-methylbut-1-enyl)-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-15(2,17)9-8-11-12(18-3)6-4-10-5-7-13(16)19-14(10)11/h4-9,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKAWXCQYALXRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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